4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one
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Overview
Description
4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one is a heterocyclic compound with the molecular formula C13H14N2O2. This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-hydroxypyrimidine
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Dimethyl-2-aminopyrimidine
Comparison: 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one is unique due to its phenylmethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
13545-14-7 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4,6-dimethyl-1-phenylmethoxypyrimidin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-10-8-11(2)15(13(16)14-10)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
AOXORXHOYSAGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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